molecular formula C12H18N2O4S B1252109 6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid CAS No. 30181-27-2

6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid

Cat. No. B1252109
CAS RN: 30181-27-2
M. Wt: 286.35 g/mol
InChI Key: XODQANLEVQELEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-aminophenyl)sulfonyl]amino}hexanoic acid is a sulfonamide consisting of hexanoic acid with a 4-aminobenzenesulfonamido group at its 6-position. It has a role as a hapten. It is a monocarboxylic acid and a sulfonamide.

Scientific Research Applications

Quinoxaline Derivatives and Medicinal Applications

Quinoxaline and its analogs, structurally related to 6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid, have been a subject of research due to their diverse applications. These compounds are utilized in dyes, pharmaceuticals, and antibiotics, with notable antibiotics being echinomycin, levomycin, and actinoleutin. Some studies have explored the antitumoral properties of quinoxaline compounds, and they have been investigated as catalysts' ligands, demonstrating their wide medicinal applications and development value (Pareek & Kishor, 2015).

Sulfamic Acid in Industrial and Environmental Contexts

Sulfamic acid, another compound closely related to 6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid, is known for its utility in industrial cleaning and corrosion inhibition. Solutions of sulfamic acid are used as environmentally friendly and less toxic electrolytes for the removal of rusts and lime scales, replacing more volatile hydrochloric and sulfuric acid-based electrolytes. The organic compounds-based corrosion inhibitors in sulfamic acid-based electrolytes function by adsorbing on metallic surfaces, following through the Langmuir adsorption isotherm model (Verma & Quraishi, 2022).

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, closely related to the compound , have been extensively researched for their broad bioactive spectrum after chemical modifications. These derivatives have shown a wide range of medicinal applications, including antimicrobial, anticancer, antiparasitic, antiinflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and related neurological diseases and diuretic drugs. This highlights their significant development value and active research in this field (Shichao et al., 2016).

properties

CAS RN

30181-27-2

Product Name

6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

6-[(4-aminophenyl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C12H18N2O4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9,13H2,(H,15,16)

InChI Key

XODQANLEVQELEV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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